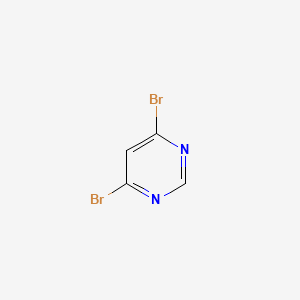
N-(3-Amino-2-methylphenyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-Amino-2-methylphenyl)-4-methylbenzamide, also known as NAMMB, is an organic compound with a variety of applications in scientific research. It is a white solid that is soluble in water, methanol, and dimethyl sulfoxide (DMSO). NAMMB is used in a variety of biochemical and physiological experiments and has been studied for its potential therapeutic applications.
Scientific Research Applications
Novel Crystalline Forms and Applications
- N-(3-Amino-2-methylphenyl)-4-methylbenzamide and related compounds exhibit promising applications in treating a range of disorders. A study highlighted the novel crystalline forms of a closely related compound, emphasizing its potential in treating asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).
Antibacterial Evaluation
- A new series of derivatives of a similar compound were synthesized and evaluated for antibacterial properties. The study indicated that these derivatives, including compounds closely related to N-(3-Amino-2-methylphenyl)-4-methylbenzamide, showed significant antibacterial activity, particularly against Proteus vulgaris (Ravichandiran et al., 2015).
Psycho- and Neurotropic Profiling
- Research on derivatives of N-(3-Amino-2-methylphenyl)-4-methylbenzamide revealed their potential psychoactive and neurotropic effects. In vivo studies showed specific sedative and anti-amnesic activities, suggesting their relevance in neuropharmacological research (Podolsky et al., 2017).
Cancer Treatment Potential
- A derivative of N-(3-Amino-2-methylphenyl)-4-methylbenzamide was identified as a potential anticancer agent. This compound exhibited properties suitable for inhibiting kinesin spindle protein, indicating its effectiveness in arresting cancer cell mitosis (Theoclitou et al., 2011).
Electrochemical Oxidation and Antioxidant Activity
- The electrochemical oxidation of amino-substituted benzamide derivatives, similar to N-(3-Amino-2-methylphenyl)-4-methylbenzamide, was studied. These compounds act as powerful antioxidants, with potential applications in understanding and enhancing antioxidant activity (Jovanović et al., 2020).
Anticonvulsant Activity
- Several studies have demonstrated the anticonvulsant activity of N-(3-Amino-2-methylphenyl)-4-methylbenzamide derivatives. These compounds were effective against seizures induced by electroshock and pentylenetetrazole, showcasing their potential as anticonvulsant agents (Clark et al., 1984).
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-6-8-12(9-7-10)15(18)17-14-5-3-4-13(16)11(14)2/h3-9H,16H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMWWDJQYMQJSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-4-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide](/img/structure/B1319767.png)



